An In-depth Technical Guide to 4-(Diethylamino)benzophenone for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Diethylamino)benzophenone for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Diethylamino)benzophenone, with the CAS number 18127-87-2, is an aromatic ketone that plays a significant role as a photoinitiator in various chemical processes. Its molecular structure, featuring a benzophenone core with a diethylamino substituent, allows it to absorb ultraviolet (UV) radiation and initiate polymerization reactions. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a particular focus on its utility in research and development. For comparative purposes, this guide will also briefly touch upon the closely related and more commonly referenced compound, 4,4'-Bis(diethylamino)benzophenone (CAS 90-93-7).
Chemical and Physical Properties
The physical and chemical properties of 4-(Diethylamino)benzophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 18127-87-2 | |
| Molecular Formula | C₁₇H₁₉NO | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 75-79 °C | [1][2] |
| Boiling Point | 395.4±25.0 °C (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane. | [1] |
| Density | 1.061±0.06 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 4-(Diethylamino)benzophenone. Below is a summary of typical spectroscopic data.
| Spectroscopic Data | Value | Reference(s) |
| UV-Vis Absorption Maximum (λmax) | The diethylamino substituent typically causes a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzophenone. | [1] |
| ¹H NMR | Spectral data is available for characterization. | |
| ¹³C NMR | Spectral data is available for characterization. | |
| IR Spectrum | Characteristic peaks for the carbonyl group (C=O) and aromatic rings are expected. | |
| Mass Spectrum | The molecular ion peak would be expected at m/z = 253.34. |
Synthesis of 4-(Diethylamino)benzophenone
The primary method for synthesizing 4-(Diethylamino)benzophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of N,N-diethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Synthesis of 4-(Diethylamino)benzophenone via Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-diethylaniline and a suitable inert solvent (e.g., dichloromethane).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
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Acylating Agent Addition: Add benzoyl chloride dropwise to the reaction mixture. An exothermic reaction may be observed.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice-cold dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.
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Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts.
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Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Applications in Research and Industry
The primary application of 4-(Diethylamino)benzophenone is as a Type II photoinitiator in UV-curable formulations. Upon exposure to UV light, it undergoes excitation and can then abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals, which in turn initiate polymerization.
This compound is utilized in various applications, including:
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UV-curable coatings and inks: For rapid drying and curing processes.
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Adhesives: In the formulation of light-curing adhesives.
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Dental materials: As a component in light-cured dental composites.
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3D Printing: In photopolymer resins for stereolithography (SLA) and other 3D printing technologies.
Mechanism of Photoinitiation
As a Type II photoinitiator, 4-(Diethylamino)benzophenone requires a co-initiator or synergist, typically a tertiary amine, to efficiently generate free radicals. The general mechanism is as follows:
Mechanism of a Type II Photoinitiator.
Safety and Handling
4-(Diethylamino)benzophenone is classified as a hazardous substance and requires careful handling.
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Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]
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Storage: Store in a well-ventilated place. Keep container tightly closed.
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Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves is recommended.[2]
Comparison with 4,4'-Bis(diethylamino)benzophenone
4,4'-Bis(diethylamino)benzophenone (CAS 90-93-7), also known as Michler's ethyl ketone, is a closely related compound with two diethylamino groups. This structural difference leads to some variations in its properties and applications.
| Feature | 4-(Diethylamino)benzophenone | 4,4'-Bis(diethylamino)benzophenone |
| CAS Number | 18127-87-2 | 90-93-7 |
| Molecular Formula | C₁₇H₁₉NO | C₂₁H₂₈N₂O |
| Molecular Weight | 253.34 g/mol | 324.46 g/mol |
| Melting Point | 75-79 °C | 89-92 °C |
| Applications | Photoinitiator | Highly efficient photoinitiator, intermediate in dye synthesis.[3] |
| Photoinitiation Efficiency | Functions as a Type II photoinitiator. | Often exhibits higher photoinitiation efficiency due to the presence of two electron-donating groups, which can enhance light absorption and radical generation. |
Conclusion
4-(Diethylamino)benzophenone is a valuable compound for researchers and professionals in fields requiring photopolymerization. Its ability to act as a photoinitiator makes it a key component in the formulation of advanced materials for a wide range of applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a laboratory or industrial setting. The information provided in this guide serves as a comprehensive resource for professionals working with this versatile chemical.
